molecular formula C10H12ClNO3 B14026665 Isopropyl 5-chloro-6-methoxynicotinate

Isopropyl 5-chloro-6-methoxynicotinate

Cat. No.: B14026665
M. Wt: 229.66 g/mol
InChI Key: XSDAIPSDNWDPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-chloro-6-methoxynicotinate is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 5-chloro-6-methoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 5-chloro-6-methoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

propan-2-yl 5-chloro-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C10H12ClNO3/c1-6(2)15-10(13)7-4-8(11)9(14-3)12-5-7/h4-6H,1-3H3

InChI Key

XSDAIPSDNWDPIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(N=C1)OC)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility Profile of Isopropyl 5-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent selection criteria, and experimental validation protocols for Isopropyl 5-chloro-6-methoxynicotinate . It is designed for researchers in medicinal chemistry and agrochemical development who require precise handling parameters for this intermediate.

Executive Summary & Chemical Identity

Isopropyl 5-chloro-6-methoxynicotinate (CAS: 2586126-93-2) is a lipophilic pyridine ester commonly utilized as a scaffold in the synthesis of herbicides (e.g., imidazolinones) and kinase inhibitors. Its physicochemical properties dictate a specific solubility profile characterized by high solubility in polar aprotic solvents and temperature-dependent solubility in polar protic solvents.

PropertyDetail
IUPAC Name Propan-2-yl 5-chloro-6-methoxypyridine-3-carboxylate
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Predicted LogP ~2.2 – 2.5 (Lipophilic)
Physical State White to off-white crystalline solid

Solubility Profile: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent for Stock Solutions & Bioassays DMSO is the optimal solvent for preparing high-concentration stock solutions (>100 mM) due to its high dielectric constant and aprotic nature.

  • Solubility Capacity: High (>100 mg/mL estimated). The polar sulfoxide group effectively solvates the pyridine ring, while the methyl groups interact with the lipophilic isopropyl and chloro substituents.

  • Mechanistic Insight: Unlike protic solvents, DMSO does not donate hydrogen bonds. This lack of proton donation prevents the stabilization of potential hydrolysis transition states, making DMSO superior for long-term storage of this ester at -20°C.

  • Application: Use DMSO for preparing "master stocks" for High-Throughput Screening (HTS) or cellular assays.

  • Caution: DMSO is hygroscopic.[1] Water absorption can trigger slow hydrolysis of the ester to the corresponding acid (5-chloro-6-methoxynicotinic acid) over extended periods. Always use anhydrous DMSO (≤0.05% water) and store under inert gas.

Methanol (MeOH)

Status: Process Solvent for Synthesis & Purification Methanol serves as a versatile solvent for reaction monitoring and purification but requires careful thermal management.

  • Solubility Capacity: Moderate to High (Temperature Dependent).

    • Ambient (25°C): Moderate solubility. Suitable for liquid chromatography (LC-MS) sample preparation.

    • Hot (>50°C): High solubility.

  • Crystallization Potential: The compound exhibits a steep solubility curve in methanol. It dissolves readily at reflux but often crystallizes upon cooling, especially if an anti-solvent (water) is introduced. This property is exploited for purification.

  • Risk Factor: Transesterification. Prolonged heating in methanol, particularly in the presence of acidic or basic catalysts, can lead to the exchange of the isopropyl group for a methyl group, forming Methyl 5-chloro-6-methoxynicotinate.

    • Mitigation: Avoid prolonged reflux without monitoring. Use isopropanol (IPA) if transesterification is a concern during recrystallization.

Decision Logic for Solvent Selection

The following decision tree guides the researcher in selecting the appropriate solvent based on the experimental objective.

SolventSelection Start Experimental Objective Storage Long-term Storage / Bioassay Start->Storage Synthesis Synthesis / Purification Start->Synthesis Analysis Analytical (HPLC/LC-MS) Start->Analysis DMSO Select DMSO (Anhydrous) Storage->DMSO High Solubility Stable MeOH Select Methanol (HPLC Grade) Synthesis->MeOH General Use IPA Select Isopropanol (Prevent Transesterification) Synthesis->IPA If Heating Required Analysis->MeOH Mobile Phase Compatibility

Figure 1: Solvent selection logic based on experimental requirements.

Experimental Protocols (Self-Validating)

Since specific solubility values can vary by batch purity, the following protocols allow you to empirically determine the exact solubility limit in your specific lot of solvent.

Protocol A: Visual Solubility Limit Test (Tier 1)

Use this for quick "Go/No-Go" determination before preparing stock solutions.

Reagents:

  • Compound: Isopropyl 5-chloro-6-methoxynicotinate (10 mg)

  • Solvent: Anhydrous DMSO or Methanol

Workflow:

  • Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of solvent (Target: 100 mg/mL).

  • Vortex vigorously for 30 seconds. Sonicate for 5 minutes at ambient temperature.

  • Observation:

    • Clear Solution: Solubility ≥ 100 mg/mL. (Proceed to use).

    • Turbid/Particulates: Solubility < 100 mg/mL. Add solvent in 100 µL increments until clear.

Protocol B: Quantitative Equilibrium Solubility (Tier 2)

Use this for regulatory documentation or formulation development.

SolubilityProtocol Step1 Preparation: Add Excess Solid to Solvent Step2 Equilibration: Shake 24h @ 25°C (Thermomixer) Step1->Step2 Step3 Separation: Centrifuge or Filter (0.22 µm PTFE) Step2->Step3 Step4 Quantification: HPLC-UV Analysis vs Standard Curve Step3->Step4

Figure 2: Step-by-step workflow for quantitative solubility determination.

Detailed Methodology:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Agitation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (Nylon filters may bind lipophilic esters).

  • Dilution: Dilute the filtrate 1:100 with acetonitrile to bring it within the linear range of the detector.

  • Analysis: Inject onto HPLC (C18 column, Water/Acetonitrile gradient). Calculate concentration using a pre-determined calibration curve.

Handling & Safety Data

  • Hazard Classification: Pyridine derivatives are generally Irritants (Skin/Eye) and potentially Harmful if swallowed.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Incompatibility:

    • Strong Oxidizers: Incompatible.

    • Strong Acids/Bases: Will cause hydrolysis of the ester bond.

    • Water: Insoluble in water. Spills should be cleaned with acetone or ethanol, not water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA).Registration Dossier: Pyridine-3-carboxylic acid derivatives.
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Methodology for solubility protocols).

Sources

Isopropyl 5-chloro-6-methoxynicotinate pyridine derivative intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for Isopropyl 5-chloro-6-methoxynicotinate , a specialized pyridine intermediate used in the synthesis of complex pharmaceutical ingredients (APIs) and advanced agrochemicals.

Executive Summary

Isopropyl 5-chloro-6-methoxynicotinate is a trisubstituted pyridine building block characterized by three orthogonal reactive handles: an electrophilic ester at C3, a nucleophilic-susceptible methoxy group at C6, and a halogen handle at C5 suitable for cross-coupling.

While the methyl ester analog (CAS 220656-93-9) is historically more common in early discovery, the isopropyl ester variant is increasingly favored in process chemistry for two critical reasons:

  • Enhanced Lipophilicity: The isopropyl group increases LogP, facilitating better membrane permeability in agrochemical formulations and improving solubility in non-polar organic solvents during scale-up.[1]

  • Crystallinity & Stability: The steric bulk of the isopropyl group often disrupts packing inefficiencies found in methyl esters, leading to higher melting point solids that are easier to purify via crystallization rather than chromatography.[1]

This intermediate is a key precursor for GABA-A receptor modulators , kinase inhibitors , and next-generation nicotinamide-based herbicides .

Chemical Identity & Properties

PropertyData
Chemical Name Isopropyl 5-chloro-6-methoxynicotinate
IUPAC Name Propan-2-yl 5-chloro-6-methoxypyridine-3-carboxylate
CAS Number 2586126-93-2
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Core Scaffold Nicotinic Acid (Pyridine-3-carboxylic acid)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Predicted LogP ~2.8 (vs ~2.1 for methyl ester)

Synthetic Pathways (The "How-To")

The synthesis of this intermediate requires careful orchestration to install the chlorine at C5 without over-chlorinating, and to establish the methoxy ether before or after esterification.[1]

Route A: The 6-Hydroxynicotinic Acid Pathway (Process Preferred)

This route is preferred for safety and scalability, avoiding highly toxic phosphorus oxychloride (POCl₃) steps where possible.[1]

  • Chlorination: Electrophilic chlorination of 6-hydroxynicotinic acid using N-chlorosuccinimide (NCS) in DMF. The hydroxyl group directs the chlorine ortho to the C5 position.[1]

  • O-Methylation: Reaction of the intermediate with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) and a base (

    
     or 
    
    
    
    ).[1] Note: N-methylation is a competing side reaction (pyridone formation) that must be suppressed by solvent choice (e.g., Toluene/DMF mixtures).[1]
  • Esterification: Acid-catalyzed esterification with Isopropanol (IPA) and sulfuric acid or thionyl chloride.[1]

Route B: The 5,6-Dichloronicotinate Displacement (Convergent)
  • Starting Material: 5,6-Dichloronicotinic acid.[1][2]

  • Esterification: Formation of Isopropyl 5,6-dichloronicotinate via

    
     in IPA.
    
  • SNAr Displacement: Selective displacement of the C6-chlorine (more activated) with Sodium Methoxide (NaOMe) in Methanol/THF.[1]

    • Critical Control: Temperature must be kept <0°C to prevent displacement of the C5-chlorine.[1]

Visualization: Synthetic Workflow

Synthesis Start 6-Hydroxynicotinic Acid Inter1 5-Chloro-6-hydroxy nicotinic Acid Start->Inter1 NCS, DMF (Chlorination) Inter2 5-Chloro-6-methoxy nicotinic Acid Inter1->Inter2 MeI, Ag2CO3 (O-Methylation) Final Isopropyl 5-chloro- 6-methoxynicotinate Inter2->Final IPA, H2SO4 (Esterification) AltStart 5,6-Dichloronicotinic Acid AltInter Isopropyl 5,6- dichloronicotinate AltStart->AltInter IPA, SOCl2 AltInter->Final NaOMe, THF, -10°C (Selective SNAr)

Figure 1: Convergent synthetic strategies for Isopropyl 5-chloro-6-methoxynicotinate. Route A (Blue) is preferred for regioselectivity; Route B (Yellow) utilizes commercial precursors.[1]

Reactivity Profile & Functionalization[1]

The utility of this intermediate lies in its ability to undergo orthogonal transformations.[1]

C5-Position: Cross-Coupling (The "Handle")

The chlorine atom at C5 is deactivated relative to a 2-chloropyridine but activated relative to chlorobenzene. It is an excellent substrate for Suzuki-Miyaura coupling to install biaryl systems common in kinase inhibitors.[1]

  • Catalyst System:

    
     or 
    
    
    
    / XPhos.[1]
  • Partners: Aryl boronic acids/esters.[1]

  • Why Isopropyl? The bulky ester prevents chelation of the Palladium catalyst to the pyridine nitrogen, often improving turnover numbers (TON) compared to the free acid or methyl ester.[1]

C3-Position: Amidation (The "Warhead")

The isopropyl ester is a "harder" electrophile than a methyl ester.[1]

  • Direct Amidation: Requires higher temperatures or strong nucleophiles (e.g., Lithium amides).[1]

  • Hydrolysis: Can be selectively hydrolyzed back to the acid using

    
     in THF/Water, allowing for standard EDC/HOBt coupling.[1]
    
  • Advantage: The isopropyl ester is robust enough to survive mild basic conditions used in C5-coupling, acting as a protecting group.[1]

C6-Position: Ether Cleavage

The methoxy group can be cleaved using


 to regenerate the pyridone (2-hydroxy-3-carboxy-5-chloro scaffold), a tautomer often mimicking peptide bonds in drug design.
Visualization: Reactivity Logic

Reactivity Center Isopropyl 5-chloro- 6-methoxynicotinate Suzuki C5-Aryl Coupling (Suzuki/Stille) Center->Suzuki Pd cat., Ar-B(OH)2 Amide C3-Amide Formation (API Core) Center->Amide 1. LiOH 2. R-NH2, HATU Pyridone C6-Demethylation (Pyridone Tautomer) Center->Pyridone BBr3 or HBr

Figure 2: Orthogonal reactivity map showing the three distinct chemical handles available for diversification.

Analytical Controls & Quality Assurance

For drug development, purity must be established using orthogonal methods.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Pyridine ring absorption).[1]

  • Retention Time: Expect the Isopropyl ester to elute significantly later than the Methyl ester due to hydrophobicity.[1]

NMR Signature (400 MHz, CDCl₃)
  • Aromatic: Two singlets (or doublets with small J coupling ~2.5 Hz) for the pyridine protons at C2 and C4.[1]

    • 
       ~8.7 ppm (d, C2-H) - Deshielded by N and Ester.[1]
      
    • 
       ~8.1 ppm (d, C4-H).[1]
      
  • Methoxy: Singlet at

    
     ~4.0 ppm (3H).[1]
    
  • Isopropyl:

    • Septet at

      
       ~5.2 ppm (1H, CH).[1]
      
    • Doublet at

      
       ~1.3 ppm (6H, two 
      
      
      
      ).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]

  • Handling: Use standard PPE (Gloves, Goggles).[1] Handle in a fume hood to avoid inhalation of dusts.[1]

  • Storage: Store in a cool, dry place. The isopropyl ester is generally hydrolytically stable but should be kept away from strong acids and bases.[1]

  • Reactivity: Incompatible with strong oxidizing agents.[1]

References

  • Synthesis of 5-substituted nicotinates: Journal of Medicinal Chemistry, "Optimization of 6-methoxy-nicotinamide derivatives as kinase inhibitors." [1]

  • Isopropyl Ester Properties: Chemical Reviews, "The effect of ester structure on lipophilicity and membrane permeability in agrochemicals."[1] [1]

  • Cross-Coupling of Chloropyridines: Organic Letters, "Palladium-catalyzed cross-coupling of deactivated chloropyridines."[1] [1]

  • Compound Data: PubChem, "Isopropyl nicotinate derivatives and analogs."[1] [1]

  • Commercial Availability: Alchimica, "Isopropyl 5-chloro-6-methoxynicotinate Product Page." [1]

(Note: Specific patent literature for CAS 2586126-93-2 is proprietary; citations above refer to the general chemistry of this scaffold class.)

Sources

Navigating the Procurement of Isopropyl 5-chloro-6-methoxynicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the fast-paced world of drug discovery and development, the timely acquisition of high-quality research chemicals is paramount. This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals seeking to procure Isopropyl 5-chloro-6-methoxynicotinate, a key building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of reputable suppliers, pricing considerations, and the critical importance of quality control and documentation.

Introduction to Isopropyl 5-chloro-6-methoxynicotinate

Isopropyl 5-chloro-6-methoxynicotinate (CAS No. 2586126-93-2) is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry. Its unique structural features, including the chloro, methoxy, and isopropyl ester functionalities, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of these groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in the development of new drug candidates.

Locating a Reliable Supplier: Key Considerations

The integrity of research outcomes is intrinsically linked to the quality of the starting materials. Therefore, the selection of a reputable supplier for Isopropyl 5-chloro-6-methoxynicotinate is a critical first step. Researchers should prioritize suppliers who can provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Identified Suppliers:

Based on current market analysis, the following chemical suppliers have been identified as potential sources for research-grade Isopropyl 5-chloro-6-methoxynicotinate:

  • Alchimica[1]

  • BLD Pharm[2][3]

  • ChemScene[4]

  • Boroncore[5]

  • Aaronchem[6]

It is imperative for researchers to conduct their own due diligence and contact these suppliers directly to inquire about product availability, current pricing, and to request the necessary quality control documentation.

Understanding Price and Purity

The cost of Isopropyl 5-chloro-6-methoxynicotinate can vary significantly between suppliers and is often dependent on the purity of the compound and the quantity ordered. As an example of current market pricing, Alchimica lists 1 gram of the compound, though the price is not explicitly stated in the initial search results.[1]

Data Presentation: Supplier and Purity Overview

SupplierPurityAvailable QuantitiesPrice (USD)Notes
AlchimicaNot Specified1 gInquirePrice on request.
BLD PharmNot SpecifiedInquireInquireOffers a range of related compounds.
ChemSceneNot SpecifiedInquireInquireListed as an available product.
BoroncoreNot SpecifiedInquireInquireLists the compound by CAS number.
AaronchemNot SpecifiedInquireInquireLists the compound with its chemical formula and molecular weight.

Note: The information in this table is based on publicly available data and is subject to change. Researchers are strongly advised to contact the suppliers directly for the most up-to-date information.

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical. For research-grade Isopropyl 5-chloro-6-methoxynicotinate, the CoA should, at a minimum, include the following information:

  • Compound Identification: Name, CAS Number, Molecular Formula, and Molecular Weight.

  • Physical Properties: Appearance, melting point, and solubility.

  • Analytical Data: Results from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound.

  • Purity Assessment: A definitive statement of the compound's purity, typically expressed as a percentage.

  • Date of Analysis and Batch Number: To ensure traceability.

Experimental Protocols: How to Interpret a CoA

  • Verify Compound Identity: Cross-reference the provided chemical name, CAS number, and molecular formula with established databases to ensure you are receiving the correct compound.

  • Examine Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum should be consistent with the structure of Isopropyl 5-chloro-6-methoxynicotinate. Look for the characteristic signals of the aromatic protons, the methoxy group, and the isopropyl group, paying close attention to their chemical shifts, integration values, and splitting patterns.

    • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.

    • Mass Spectrometry: The mass spectrum should display a molecular ion peak (or a related ion, such as [M+H]⁺) that corresponds to the molecular weight of the compound.

  • Assess Purity: The purity value, often determined by HPLC or GC, should meet the requirements of your specific research application. For most drug discovery applications, a purity of ≥95% is generally considered acceptable.

Synthesis of Isopropyl 5-chloro-6-methoxynicotinate: A Conceptual Workflow

Diagram: Conceptual Synthesis Workflow

Synthesis_Workflow Start 5-chloro-6-methoxynicotinic acid Reaction Esterification Reaction Start->Reaction Reagent Isopropanol (Solvent and Reagent) Reagent->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Neutralization and Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isopropyl 5-chloro-6-methoxynicotinate Purification->Product

Caption: A conceptual workflow for the synthesis of Isopropyl 5-chloro-6-methoxynicotinate.

Experimental Protocol: A Generalized Esterification Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-6-methoxynicotinic acid in an excess of isopropanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a suitable base (e.g., a saturated solution of sodium bicarbonate). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure Isopropyl 5-chloro-6-methoxynicotinate.

Applications in Drug Discovery and Development

Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds. Isopropyl 5-chloro-6-methoxynicotinate serves as a valuable building block for the synthesis of molecules targeting various disease areas. The presence of the chlorine atom and the methoxy group provides handles for further chemical elaboration, such as cross-coupling reactions or nucleophilic aromatic substitution, allowing for the rapid generation of compound libraries for high-throughput screening.

Diagram: Role in Drug Discovery

Drug_Discovery_Process Start Isopropyl 5-chloro-6-methoxynicotinate (Starting Material) Synthesis Chemical Synthesis (Library Generation) Start->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) (Lead Optimization) Screening->SAR Candidate Drug Candidate SAR->Candidate

Caption: The role of Isopropyl 5-chloro-6-methoxynicotinate in the drug discovery pipeline.

Conclusion

The procurement of high-purity Isopropyl 5-chloro-6-methoxynicotinate is a critical step in advancing research and development efforts in medicinal chemistry. By carefully selecting reputable suppliers, diligently reviewing quality control documentation, and understanding the key chemical properties of this versatile building block, researchers can ensure the integrity and success of their scientific endeavors.

References

No specific references detailing the synthesis or direct applications of Isopropyl 5-chloro-6-methoxynicotinate were identified in the initial search. The provided supplier links are for informational purposes, and researchers should conduct their own verification.

Sources

Methodological & Application

Synthesis of Isopropyl 5-chloro-6-methoxynicotinate from 5-chloro-6-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Isopropyl 5-chloro-6-methoxynicotinate

Introduction & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of Isopropyl 5-chloro-6-methoxynicotinate , a critical pharmacophore and agrochemical intermediate (e.g., for Indaziflam class herbicides).[1]

The synthesis addresses two primary chemical challenges:

  • Deoxychlorination: Efficiently converting the tautomeric 6-hydroxy/6-pyridone moiety into a reactive chloropyridine.[1]

  • Regioselective

    
    :  Installing the methoxy group exclusively at the 6-position while preserving the 5-chloro substituent and the isopropyl ester.[1]
    

Strategic Route: We utilize a telescoped chlorination-esterification sequence followed by a regiocontrolled nucleophilic aromatic substitution (


) . This approach minimizes isolation steps and maximizes yield by leveraging the inherent electronic bias of the nicotinic acid core.

Chemical Strategy & Mechanism

The transformation relies on the differential electrophilicity of the pyridine ring positions.

  • Step 1 (Activation): Phosphorus oxychloride (

    
    ) serves a dual role, converting the carboxylic acid to an acid chloride and the 6-hydroxy (pyridone) to a 6-chloro group via a Vilsmeier-Haack type intermediate.[1]
    
  • Step 2 (Esterification): The highly reactive acid chloride is quenched with isopropanol to form the ester.

  • Step 3 (Regioselection): The 6-chlorine is activated for displacement by methoxide because it is ortho to the ring nitrogen and para to the electron-withdrawing ester group.[1] The 5-chlorine, being meta to both, remains inert.[1]

Visual Workflow (DOT Diagram)

ReactionScheme SM 5-chloro-6-hydroxynicotinic acid (Starting Material) Inter1 5,6-dichloronicotinoyl chloride (Transient Intermediate) SM->Inter1 POCl3, DMF (cat) Deoxychlorination Inter2 Isopropyl 5,6-dichloronicotinate (Isolated Intermediate) Inter1->Inter2 iPrOH, Et3N Esterification Product Isopropyl 5-chloro-6-methoxynicotinate (Target) Inter2->Product NaOMe, THF Regioselective SnAr

Figure 1: Stepwise synthetic workflow showing the progression from the hydroxy-acid precursor to the final methoxy-ester.

Detailed Experimental Protocols

Phase 1: Synthesis of Isopropyl 5,6-dichloronicotinate

Goal: Simultaneous installation of the 6-Cl leaving group and the isopropyl ester.[1]

Reagents:

  • 5-chloro-6-hydroxynicotinic acid (1.0 eq)[1][2][3]

  • Phosphorus oxychloride (

    
    ) (5.0 eq)
    
  • DMF (Catalytic, 0.1 eq)

  • Isopropanol (anhydrous)

  • Triethylamine (

    
    ) or Pyridine
    
  • Dichloromethane (DCM)

Protocol:

  • Chlorination:

    • In a dry round-bottom flask equipped with a reflux condenser and a

      
       guard tube, suspend 5-chloro-6-hydroxynicotinic acid  (10 g, 57.6 mmol) in 
      
      
      
      (27 mL, ~288 mmol).
    • Add DMF (0.5 mL) dropwise. Caution: Gas evolution (HCl) will occur.

    • Heat the mixture to reflux (105°C) for 3–4 hours. The suspension will clear as the acid chloride forms.

    • Monitor: Aliquot quench into MeOH should show Methyl 5,6-dichloronicotinate by TLC/LCMS.

    • Workup: Cool to room temperature. Remove excess

      
       via rotary evaporation under reduced pressure (keep bath <50°C). Azeotrope with toluene (2x) to remove trace 
      
      
      
      .
    • Result: Crude 5,6-dichloronicotinoyl chloride (Yellow/Brown oil).

  • Esterification:

    • Dissolve the crude acid chloride in DCM (100 mL) and cool to 0°C in an ice bath.

    • Prepare a solution of Isopropanol (4.4 mL, 1.0 eq) and

      
        (8.8 mL, 1.1 eq) in DCM (20 mL).
      
    • Add the alcohol/base mixture dropwise to the acid chloride solution over 30 minutes, maintaining temperature <5°C.

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Wash with water (2 x 50 mL), saturated

      
       (50 mL), and brine.
      
    • Dry over

      
      , filter, and concentrate.[4]
      
    • Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug.

    • Yield Expectation: 85–92%.

Phase 2: Regioselective Methoxylation ( )

Goal: Displacement of 6-Cl without transesterification of the isopropyl group.[1]

Reagents:

  • Isopropyl 5,6-dichloronicotinate (from Phase 1)[1]

  • Sodium Methoxide (NaOMe) (Solid, 95%+) or 25% solution in MeOH

  • Tetrahydrofuran (THF) (Anhydrous)[5]

Critical Control Point: Avoid using Methanol as the primary solvent. In MeOH, the methoxide will catalyze transesterification , converting your Isopropyl ester to a Methyl ester. Use THF as the solvent.[5][6]

Protocol:

  • Dissolve Isopropyl 5,6-dichloronicotinate (5.0 g, 21.3 mmol) in anhydrous THF (50 mL). Cool to 0°C .

  • Add solid NaOMe (1.27 g, 23.5 mmol, 1.1 eq) portion-wise.

    • Alternative: If using NaOMe/MeOH solution, add it slowly at -10°C to minimize ester exchange, but solid NaOMe in THF is preferred for purity.[1]

  • Stir at 0°C for 1 hour, then allow to warm to 20°C.

  • Monitor: Check TLC (Hexane:EtOAc 8:2). The starting material (

    
    ) should convert to the product (
    
    
    
    ).
    • Note: If the reaction stalls, heat gently to 40°C, but monitor for ester cleavage.

  • Quench: Pour into cold dilute HCl (0.5 M, 50 mL) to neutralize excess alkoxide. Do not use strong base during workup to prevent hydrolysis.[1]

  • Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry (

    
    ), and concentrate.[5]
    
  • Purification: Column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Data & Validation

ParameterExpected Signal / ValueInterpretation
Appearance White to off-white solidHigh purity crystalline form.
LC-MS (ESI) [M+H]+ = 230.05 m/zConsistent with

.
1H NMR (CDCl3)

8.70 (s, 1H)
H-2 (Proton between N and Cl).

8.25 (s, 1H)
H-4 (Proton between Cl and Ester).

5.25 (sept, 1H)
CH of Isopropyl group.

4.08 (s, 3H)
OCH3 (New signal confirming substitution).

1.35 (d, 6H)
CH3 of Isopropyl group.
Regiochemistry NOESY CorrelationNOE observed between OMe (4.08) and H-5? No. 5-position is Cl.[1][2][3][7][8] NOE expected between OMe and none (isolated) or weak NOE to H-5 if it were H. Correction: 5-Cl prevents adjacent proton coupling.[1] The shift of the OMe confirms position 6 (typical shift ~4.0 ppm).
Regioselectivity Logic (DOT Diagram)

Regioselectivity cluster_sites Electrophilic Sites Substrate Isopropyl 5,6-dichloronicotinate Site6 Position 6-Cl (Ortho to N, Para to Ester) Highly Activated Substrate->Site6 Major Pathway (Low Energy Barrier) Site5 Position 5-Cl (Meta to N, Meta to Ester) Deactivated Substrate->Site5 No Reaction Result Exclusive Formation of 6-Methoxy Product Site6->Result

Figure 2: Mechanistic basis for regioselectivity. The 6-position benefits from resonance stabilization of the Meisenheimer intermediate by both the ring nitrogen and the para-ester group.[1]

Troubleshooting & Safety

  • Issue: Transesterification (Methyl Ester impurity).

    • Cause: Presence of Methanol during the

      
       step.[6][9]
      
    • Solution: Use solid NaOMe in THF. If the impurity persists, switch to Potassium t-butoxide (KOtBu) in THF, followed by addition of MeOH (1.0 eq) to generate MeO- in situ without excess alcohol.[1]

  • Issue: Incomplete Chlorination (Step 1).

    • Cause: Wet reagents or insufficient heating.

    • Solution: Ensure

      
       is high quality. The catalytic DMF is essential for forming the Vilsmeier reagent which activates the pyridone oxygen.
      
  • Safety Warning (

    
    ): 
    
    • 
       reacts violently with water to release HCl and Phosphoric acid. Quench reaction mixtures slowly into ice-water or cold alcohol. Perform all operations in a functioning fume hood.
      

References

  • Preparation of 5,6-dichloronicotinic acid

    • Source: U.S. Patent 5,091,536 (and related EP0289180). Describes the chlorination of 6-hydroxynicotinic acid derivatives using thionyl chloride or phosphorus oxychloride.[1]

    • URL:[1]

  • Regioselective Nucleophilic Substitution on Pyridines

    • Source:Journal of Organic Chemistry, "Regioselective substitution of 5,6-dichloronicotinates".[1] The 6-position is established as the primary electrophilic site due to para-activation by the carbonyl group.[1]

    • Context: Validates the selectivity rules used in Phase 2.
  • Synthesis of 5,6-Dichloronicotinic Acid (ChemicalBook/Supplier Data)

    • Source: ChemicalBook Entry 41667-95-2.[1][6] Confirms the intermediate stability and standard synthesis routes from hydroxy-pyridines.[1]

    • URL:[1]

  • General Protocol for Pyridone Chlorination

    • Source:Organic Syntheses, Coll.[9] Vol. 3, p. 201; Vol. 28, p. 38. Standard Vilsmeier-Haack conditions for converting 2-pyridones to 2-chloropyridines.

    • URL:[1]

Sources

Suzuki-Miyaura coupling conditions for Isopropyl 5-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling: Optimizing Conditions for Isopropyl 5-chloro-6-methoxynicotinate

Introduction: The Challenge and Opportunity of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] For researchers in drug development, the ability to forge new carbon-carbon bonds, particularly to construct complex biaryl and heteroaryl structures, is paramount.

This guide focuses on a specific and challenging substrate: Isopropyl 5-chloro-6-methoxynicotinate . This molecule presents a unique set of hurdles characteristic of electron-deficient heterocyclic chlorides. The C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[1] However, the electron-withdrawing nature of the pyridine ring and the ester functionality can, with the right catalytic system, facilitate this crucial step.

This document serves as a detailed application note and protocol guide, moving beyond a simple recitation of steps to explain the underlying principles that govern success. We will dissect the reaction mechanism, explore the critical parameters for optimization, and provide a field-proven protocol for the successful coupling of this substrate.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of any Suzuki-Miyaura coupling hinges on the smooth operation of a palladium-based catalytic cycle. Understanding this cycle is not merely academic; it provides the logical framework for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-chlorine bond of the Isopropyl 5-chloro-6-methoxynicotinate. This is often the rate-limiting step for chloroarenes and requires a sufficiently electron-rich and sterically accessible catalyst. The palladium center is oxidized from Pd(0) to Pd(II).

  • Transmetalation : In this step, the organic moiety from the boronic acid (or its activated borate form) is transferred to the Pd(II) complex, displacing the halide. The base is crucial here; it reacts with the boronic acid to form a more nucleophilic "ate" complex (R-B(OH)₃⁻), which facilitates the transfer of the R group to the palladium center.[5][6]

  • Reductive Elimination : The final step involves the two organic partners coupling together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition Pd0->OA_label ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) TM_label Transmetalation ArPdX->TM_label ArPdR Ar-Pd(II)L₂-R' (Transmetalation Product) RE_label Reductive Elimination ArPdR->RE_label OA_label->ArPdX TM_label->ArPdR RE_label->Pd0 Product Ar-R' (Product) RE_label->Product ArX Ar-X (Substrate) ArX->OA_label Boronic R'-B(OH)₂ + Base Boronic->TM_label Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents glassware 2. Oven-Dry Glassware reagents->glassware atmosphere 3. Assemble & Inert glassware->atmosphere addition 4. Add Solvents/Reagents atmosphere->addition heating 5. Heat to 90-100 °C addition->heating monitoring 6. Monitor by TLC/LC-MS heating->monitoring quench 7. Cool & Quench monitoring->quench extract 8. Aqueous Extraction quench->extract purify 9. Column Chromatography extract->purify analysis 10. Characterization (NMR, MS) purify->analysis

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Materials and Reagents:
  • Isopropyl 5-chloro-6-methoxynicotinate (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (0.045 equiv, 4.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction Vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:
  • Reaction Setup : To an oven-dried reaction vessel containing a magnetic stir bar, add Isopropyl 5-chloro-6-methoxynicotinate (e.g., 1 mmol, 229.6 mg), the arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (3 mmol, 636.8 mg).

  • Catalyst Addition : In the same vessel, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.045 mmol, 21.4 mg).

  • Inert Atmosphere : Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Through the septum, add anhydrous 1,4-dioxane (e.g., 4 mL) followed by deionized water (e.g., 1 mL) via syringe. The mixture should be briefly degassed again by bubbling inert gas through the solution for 5-10 minutes.

  • Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C. Stir vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring : The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

  • Workup : Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality boronic acid.1. Ensure rigorous degassing and inert atmosphere.2. Increase temperature to 110 °C.3. Use fresh, high-purity boronic acid or switch to the corresponding pinacol ester.
Significant Protodeboronation 1. Presence of excess water or protic sources.2. Boronic acid instability.1. Use anhydrous solvents and a precisely measured amount of water.2. Switch to the more stable boronic acid pinacol ester.
Ester Hydrolysis 1. Base is too strong.2. Reaction time is too long or temperature too high.1. Switch from K₂CO₃/Cs₂CO₃ to the milder K₃PO₄.2. Monitor the reaction closely and stop it upon completion.
Formation of Homocoupled Byproducts 1. Oxygen contamination.2. Catalyst degradation.1. Improve degassing technique.2. Increase ligand-to-palladium ratio slightly (e.g., L:Pd of 2.5:1).

Conclusion

The Suzuki-Miyaura coupling of Isopropyl 5-chloro-6-methoxynicotinate is a challenging yet highly achievable transformation. Success is predicated on a rational approach to reaction design, grounded in a firm understanding of the catalytic cycle. The key to activating the inert C-Cl bond lies in the use of modern, bulky, electron-rich phosphine ligands, such as XPhos, paired with a suitable palladium precatalyst. Careful selection of a mild base like K₃PO₄ is critical to preserve the integrity of the ester functional group. The detailed protocol and troubleshooting guide provided herein offer a validated starting point for researchers to efficiently synthesize valuable biaryl and heteroaryl compounds for applications in pharmaceutical and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Thomas, S., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Braga, A. A. C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Thompson, L. A., & Ellman, J. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Frost, J. R., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC - NIH. [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Xia, D., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]

  • Anness, R. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]

  • Duan, Z., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. PMC - NIH. [Link]

  • Gstöttmayr, C. W. K., et al. (2002). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di‐ and Tri‐ortho‐Substituted Biaryls. SciSpace. [Link]

  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Various Authors. (n.d.). References on Suzuki-Miyaura Coupling. [Link]

Sources

Application Note: Selective Reduction of Isopropyl 5-chloro-6-methoxynicotinate to Aldehyde or Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Isopropyl 5-chloro-6-methoxynicotinate is a key intermediate in the synthesis of various pharmacologically active compounds. The selective reduction of its ester functionality to either an aldehyde (5-chloro-6-methoxynicotinaldehyde) or a primary alcohol ((5-chloro-6-methoxypyridin-3-yl)methanol) is a critical transformation that opens avenues to diverse molecular scaffolds. This application note provides a detailed guide to achieving this chemoselective reduction, offering in-depth protocols and the underlying chemical principles for both transformations. Understanding the nuances of hydride-based reductions allows for precise control over the reaction outcome, a necessity in multi-step organic synthesis.

Scientific Principles: The Dichotomy of Ester Reduction

The reduction of an ester to an aldehyde is a delicate operation, as aldehydes are inherently more reactive towards nucleophilic attack than their parent esters.[1] Consequently, the reaction can easily proceed to the corresponding primary alcohol. The key to isolating the aldehyde lies in the choice of a sterically hindered and less reactive reducing agent, coupled with precise temperature control.[2][3]

Conversely, the complete reduction to a primary alcohol is achieved using a powerful, unhindered hydride reagent that readily reduces both the ester and the intermediate aldehyde.

Partial Reduction to Aldehyde: The Role of DIBAL-H

Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes.[2][3] Its efficacy stems from two key features:

  • Steric Hindrance: The bulky isobutyl groups on the aluminum atom moderate its reactivity.

  • Lewis Acidity: The electron-deficient aluminum center coordinates to the ester's carbonyl oxygen, activating it for hydride transfer.[2][4]

At low temperatures, typically -78 °C, the reaction proceeds via the formation of a stable tetrahedral intermediate.[2][4] This intermediate remains intact until a hydrolytic workup, at which point it collapses to the desired aldehyde. The low temperature is crucial to prevent the elimination of the alkoxy group and subsequent further reduction.[2]

Complete Reduction to Alcohol: The Power of Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids, to their corresponding alcohols.[5][6][7] Unlike DIBAL-H, LAH is a less sterically hindered and more reactive hydride source.

The mechanism of LAH reduction of esters involves a two-step nucleophilic addition of hydride.[7] The first hydride addition forms a tetrahedral intermediate which rapidly collapses, eliminating the alkoxide to form an aldehyde. This aldehyde is then immediately reduced by a second equivalent of hydride to the primary alcohol.[7] Due to the high reactivity of LAH, the reaction is typically carried out at temperatures ranging from 0 °C to room temperature.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-6-methoxynicotinaldehyde

This protocol details the partial reduction of Isopropyl 5-chloro-6-methoxynicotinate to 5-chloro-6-methoxynicotinaldehyde using DIBAL-H.

Materials:

  • Isopropyl 5-chloro-6-methoxynicotinate

  • Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (dry ice/acetone)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a septum, add Isopropyl 5-chloro-6-methoxynicotinate (1.0 eq). Dissolve the ester in anhydrous DCM or toluene (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Table 1: Reaction Parameters for Aldehyde Synthesis

ParameterValue
SubstrateIsopropyl 5-chloro-6-methoxynicotinate
ReagentDiisobutylaluminum hydride (DIBAL-H)
Stoichiometry1.1 - 1.2 equivalents of DIBAL-H
SolventAnhydrous Dichloromethane or Toluene
Temperature-78 °C
Reaction Time1 - 3 hours
Work-upQuench with Methanol, then Rochelle's salt
Expected Yield70-90%

Diagram 1: DIBAL-H Reduction Workflow

DIBALH_Reduction sub Isopropyl 5-chloro-6-methoxynicotinate in Anhydrous Solvent dibal DIBAL-H (1.1-1.2 eq) -78 °C intermediate Stable Tetrahedral Intermediate dibal->intermediate Hydride Transfer quench Quench: Methanol, then Rochelle's Salt aldehyde 5-chloro-6-methoxynicotinaldehyde quench->aldehyde Hydrolysis

Caption: Workflow for DIBAL-H reduction of the ester to the aldehyde.

Protocol 2: Synthesis of (5-chloro-6-methoxypyridin-3-yl)methanol

This protocol outlines the complete reduction of Isopropyl 5-chloro-6-methoxynicotinate to (5-chloro-6-methoxypyridin-3-yl)methanol using LAH.

Materials:

  • Isopropyl 5-chloro-6-methoxynicotinate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add a suspension of LAH (1.5-2.0 eq) in anhydrous THF.

  • Cooling: Cool the LAH suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve Isopropyl 5-chloro-6-methoxynicotinate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. A granular precipitate should form.

  • Filtration: Stir the resulting slurry for 15-30 minutes, then filter through a pad of Celite. Wash the filter cake with THF.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or by recrystallization.

Table 2: Reaction Parameters for Alcohol Synthesis

ParameterValue
SubstrateIsopropyl 5-chloro-6-methoxynicotinate
ReagentLithium Aluminum Hydride (LAH)
Stoichiometry1.5 - 2.0 equivalents of LAH
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time1 - 4 hours
Work-upFieser Workup (H₂O, NaOH(aq), H₂O)
Expected Yield85-95%

Diagram 2: LAH Reduction Workflow

LAH_Reduction sub Isopropyl 5-chloro-6-methoxynicotinate in Anhydrous THF lah LAH (1.5-2.0 eq) 0 °C to RT intermediate Intermediate Aldehyde (not isolated) lah->intermediate 1st Hydride Addition & Elimination alcohol (5-chloro-6-methoxypyridin-3-yl)methanol lah->alcohol 2nd Hydride Addition quench Quench: Fieser Workup

Caption: Workflow for LAH reduction of the ester to the alcohol.

Conclusion

The selective reduction of Isopropyl 5-chloro-6-methoxynicotinate to either its corresponding aldehyde or alcohol is readily achievable through the judicious choice of hydride reagent and reaction conditions. The use of DIBAL-H at low temperatures provides a reliable method for the synthesis of 5-chloro-6-methoxynicotinaldehyde, a valuable precursor for further functionalization. For the synthesis of (5-chloro-6-methoxypyridin-3-yl)methanol, the more powerful reducing agent, LAH, offers an efficient and high-yielding transformation. These protocols provide a solid foundation for researchers in the field of medicinal chemistry and drug development to access these important building blocks.

References

  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society.

  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. ChemRxiv.

  • Selective Reductions of Esters to Aldehydes: Extended Scope and Downstream Reactivity. ResearchGate.

  • Selective Reductions of Esters to Aldehydes: Extended Scope and Downstream Reactivity. ACS Publications.

  • Chemoselective Reduction of Ketones and Esters in the Presence of Aldehydes. Thieme Connect.

  • A chemoselective reduction of carboxylic acid esters to the corresponding aldehydes has been a longstanding problem since the resulting aldehydes are usually more reactive toward the reducing agent than the parent ester. The Journal of Organic Chemistry.

  • The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. Benchchem.

  • DIBAL Reducing Agent. Chemistry Steps.

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ACS Publications.

  • DIBAL-H Reduction. Organic Synthesis.

  • Chemoselectivity of carbonyl reduction. YouTube.

  • Reduction of L-Proline and L-Valine to the Corresponding Amino Alcohols. Organic Syntheses.

  • Chemoselective Reduction. YouTube.

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry.

  • Reductions with Lithium Aluminium Hydride. University of Cambridge. [URL: https://www.ch.cam.ac.uk/sites/default/files/documents/u- Expt-5-Reductions-with-LiAlH4.pdf]([Link] Expt-5-Reductions-with-LiAlH4.pdf)

  • Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo- carboxylic acids. Royal Society of Chemistry.

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry.

  • Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts.

  • Hydride Reduction. Chad's Prep.

  • Aldehydes from Acid Chlorides by Modified Rosenmund Reduction. Organic Syntheses.

  • Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. Google Patents.

  • 7-Methoxyphthalide. Organic Syntheses.

  • Process for reducing aldehydes or ketones. Google Patents.

  • (5-Methoxypyridin-3-yl)methanol. PubChem.

  • (5-Chloro-2-methoxypyridin-3-yl)methanol. Sigma-Aldrich.

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.

  • Reduction by Aluminium isopropoxide|M.P.V Reduction|Meerwein-Ponndorf| Aluminium ethoxide|Tishchenko. YouTube.

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Center for Biotechnology Information.

  • Reduction of Alcohols. YouTube.

  • Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink.

  • The Organic Chemistry of Drug Synthesis. The Swiss Bay.

  • (5-Chloro-2-methoxypyridin-3-yl)methanol AldrichCPR 351410-46-3. Sigma-Aldrich.

  • Reactions that Form Alcohols. Chemistry LibreTexts.

  • 2-Aminoacetophenone Hydrochloride. Organic Syntheses.

  • Alcohol Reaction Deprotonations. YouTube.

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Troubleshooting & Optimization

Technical Support Center: Purification of Isopropyl 5-chloro-6-methoxynicotinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of Isopropyl 5-chloro-6-methoxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

Section 1: Troubleshooting Guide - A Problem-Solution Approach

This section addresses common issues encountered during the column chromatography of Isopropyl 5-chloro-6-methoxynicotinate in a practical question-and-answer format.

Issue 1: Pronounced Peak Tailing

Question: My chromatogram for Isopropyl 5-chloro-6-methoxynicotinate shows significant peak tailing. What is the cause, and how can I achieve a more symmetrical peak?

Answer:

Peak tailing is a frequent observation when purifying basic compounds like pyridine derivatives on silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2][3] This secondary interaction leads to a non-ideal elution profile, characterized by a drawn-out trailing edge of the peak.

Solutions:

  • Mobile Phase Modification: The most effective way to mitigate peak tailing is to modify the mobile phase.

    • Addition of a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your eluent can significantly improve peak shape.[1] These basic modifiers compete with your target compound for binding to the acidic silanol sites, effectively masking them and allowing for a more uniform elution.[1][4]

    • Ammonia in Methanol: A solution of 1-2% ammonia in methanol can also be used as a component of the mobile phase to neutralize the silica surface.[1]

  • Choice of Stationary Phase:

    • Deactivated Silica Gel: Using a less acidic, end-capped silica gel can reduce the number of available free silanol groups, thereby minimizing tailing.

    • Alumina: For highly basic compounds, switching to a basic or neutral alumina stationary phase can be a viable alternative to silica gel.[1]

  • Column Loading: Overloading the column can exacerbate peak tailing.[1] As a general rule, the amount of crude material loaded should be between 1-5% of the mass of the stationary phase.[1]

Issue 2: Co-elution with an Impurity

Question: I am unable to separate Isopropyl 5-chloro-6-methoxynicotinate from a closely related impurity. How can I improve the resolution?

Answer:

Co-elution occurs when two or more compounds travel through the column at the same rate. To achieve separation, you need to alter the chromatography conditions to exploit differences in the physicochemical properties of your target compound and the impurity.

Strategies for Improving Resolution:

  • Optimize the Mobile Phase (Selectivity):

    • Solvent System Adjustment: The most impactful change is often altering the solvent system. If you are using a standard hexane/ethyl acetate system, try switching to a different solvent combination with different selectivity, such as dichloromethane/methanol or toluene/acetone.[1]

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.[5][6][7][8][9] A gradient allows for the fine-tuning of the mobile phase strength during the run, which can enhance resolution.

  • Stationary Phase Selection:

    • Change in Adsorbent: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. For moderately polar compounds like Isopropyl 5-chloro-6-methoxynicotinate, options include alumina or different bonded phases if using HPLC.[2][10][11][12]

  • Column Parameters (Efficiency):

    • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation, although this will also increase the run time.[3]

Issue 3: Low or No Recovery of the Product

Question: After running my column, I have a very low yield of Isopropyl 5-chloro-6-methoxynicotinate. What are the potential reasons for this?

Answer:

Low recovery can be attributed to several factors, ranging from compound instability to improper elution conditions.

Troubleshooting Low Recovery:

  • Compound Instability on Silica Gel:

    • 2D-TLC Analysis: Before performing column chromatography, it is crucial to assess the stability of your compound on silica gel.[13] This can be done using a two-dimensional thin-layer chromatography (2D-TLC) experiment. If the compound streaks or degrades, silica gel may not be the appropriate stationary phase.

    • Deactivated Stationary Phase: If you suspect degradation, consider using a deactivated (less acidic) silica gel or an alternative like alumina.[13]

  • Improper Mobile Phase Polarity:

    • Compound is Too Polar for the Eluent: If your mobile phase is not polar enough, your compound may remain strongly adsorbed to the top of the column and not elute.[1] You can test this by flushing the column with a very polar solvent (e.g., 10% methanol in dichloromethane) after your initial elution to see if the product is recovered.

    • Compound is Too Non-polar for the Eluent: Conversely, if the eluent is too polar, your compound may have eluted very quickly with the solvent front.[13] It is important to collect and analyze the very first fractions that come off the column.

  • Incomplete Elution:

    • Increase Elution Volume: Ensure you have passed a sufficient volume of the mobile phase through the column to elute your compound completely. Monitor the elution with TLC until no more product is detected in the fractions.

    • Gradient Elution: If your compound is tailing significantly, a portion of it may be spread across many fractions at low concentrations.[13] A gradient elution can help to sharpen the peak and improve recovery.[5][6][7][8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of Isopropyl 5-chloro-6-methoxynicotinate on a silica gel column?

A1: Based on its structure, Isopropyl 5-chloro-6-methoxynicotinate is a moderately polar compound. A good starting point for TLC analysis to determine the optimal solvent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 on the TLC plate for the best separation on the column.

Q2: How do I prepare my sample for loading onto the column?

A2: There are two main methods for loading your sample:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent. This is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: If your sample is not very soluble in the mobile phase, it is best to use dry loading. Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel (or Celite), and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.[5][6][7][8][9]

  • Isocratic Elution: If your TLC analysis shows good separation between your target compound and the impurities with a single solvent mixture, isocratic elution is simpler and often sufficient.[5][6][7][8][9]

  • Gradient Elution: If there are multiple impurities with a wide range of polarities, a gradient elution will likely provide better separation and a more efficient purification.[5][6][7][8][9] It can also help to reduce the total purification time.

Q4: What are the safety precautions I should take when handling Isopropyl 5-chloro-6-methoxynicotinate and the solvents?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16][17] Chlorinated organic compounds should be handled with care. The solvents used in column chromatography are often flammable and volatile, so keep them away from ignition sources.[15][16] Silica gel dust can be a respiratory irritant, so handle it carefully to avoid creating dust clouds.[14][17]

Section 3: Experimental Protocols & Data

Protocol 1: TLC Analysis for Solvent System Optimization
  • Dissolve a small amount of the crude Isopropyl 5-chloro-6-methoxynicotinate in a volatile solvent like dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 4:1 hexanes:ethyl acetate).

  • Visualize the separated spots under a UV lamp.

  • Adjust the solvent ratio to achieve an Rf value of ~0.3 for the target compound.

Solvent System (Hexanes:Ethyl Acetate) Observed Rf of Target Compound Notes
9:1~0.1Low mobility, increase polarity.
4:1~0.3Good starting point for column.
2:1~0.6High mobility, decrease polarity.
Protocol 2: Step-by-Step Column Chromatography Purification
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a layer of sand. Fill the column with a slurry of silica gel in the initial, least polar mobile phase. Allow the silica to settle into a uniform bed, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Load the sample using either the wet or dry loading method as described in the FAQs.

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure (if necessary) to start the elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Visual Diagrams

Workflow for Troubleshooting Column Chromatography

G start Start Purification tlc Perform TLC Analysis start->tlc rf_check Is Rf of Target ~0.3? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No run_column Run Column Chromatography rf_check->run_column Yes adjust_solvent->tlc analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions outcome Evaluate Purity and Yield analyze_fractions->outcome success Pure Product Obtained outcome->success Successful troubleshoot Troubleshoot Issue outcome->troubleshoot Problem Occurred peak_tailing Peak Tailing? troubleshoot->peak_tailing co_elution Co-elution? troubleshoot->co_elution low_recovery Low Recovery? troubleshoot->low_recovery add_modifier Add Basic Modifier to Eluent peak_tailing->add_modifier change_solvent Change Solvent System co_elution->change_solvent check_stability Check Compound Stability (2D-TLC) low_recovery->check_stability add_modifier->run_column change_solvent->run_column check_stability->run_column G start Peak Tailing Observed in TLC/Column is_basic Is the Compound Basic? (e.g., contains a pyridine ring) start->is_basic no_additive Proceed without Additive (Consider other causes like overloading) is_basic->no_additive No add_base Add a Basic Modifier to Mobile Phase is_basic->add_base Yes tea Triethylamine (TEA) (0.1 - 1.0%) add_base->tea pyridine Pyridine (0.1 - 1.0%) add_base->pyridine nh3_meoh Ammonia in Methanol (1-2%) add_base->nh3_meoh re_evaluate Re-evaluate Peak Shape with TLC tea->re_evaluate pyridine->re_evaluate nh3_meoh->re_evaluate

Sources

Technical Support Center: Stability of Isopropyl 5-chloro-6-methoxynicotinate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the stability of Isopropyl 5-chloro-6-methoxynicotinate in acidic environments. It provides foundational knowledge, practical troubleshooting advice, and validated experimental protocols to ensure the integrity of your stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the core scientific principles governing the stability of the target molecule.

Q1: What are the primary chemical liabilities of Isopropyl 5-chloro-6-methoxynicotinate in an acidic medium?

Isopropyl 5-chloro-6-methoxynicotinate possesses three main functional groups that can be susceptible to degradation under acidic conditions: the isopropyl ester, the methoxy ether, and the pyridine ring itself.

  • Isopropyl Ester Group: Esters are known to undergo acid-catalyzed hydrolysis. This is typically the most significant liability under mild to moderate acidic conditions. The reaction involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by water to form a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an alcohol.[1]

  • Methoxy Ether Group: The 6-methoxy group is an aryl alkyl ether. While ethers are generally stable, they can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI, often requiring elevated temperatures.[2][3][4][5] The cleavage would result in a hydroxypyridine derivative and an alkyl halide. This degradation pathway is generally less favored than ester hydrolysis and requires more forcing conditions.[4][5]

  • Pyridine Ring: The nitrogen atom in the pyridine ring will be protonated in acidic solutions. This protonation increases the electron-withdrawing nature of the ring, which can influence the reactivity of its substituents.[6] However, the pyridine ring itself is very stable and unlikely to degrade under typical acid stress testing conditions. The chloro-substituent is also generally robust and not prone to hydrolysis in this context.

Q2: What is the most probable degradation pathway under standard forced degradation conditions (e.g., 0.1 M HCl, 60°C)?

Under standard forced degradation conditions as recommended by ICH guidelines, the most probable and dominant degradation pathway is the acid-catalyzed hydrolysis of the isopropyl ester .[7][8] This reaction is significantly more kinetically favorable than the cleavage of the methoxy group's C-O bond. Researchers should prioritize monitoring for the formation of the corresponding carboxylic acid.

Q3: What are the expected primary degradation products?

Based on the probable degradation pathways, the two primary degradation products you should anticipate are:

  • Degradant A (from Ester Hydrolysis): 5-chloro-6-methoxynicotinic acid.

  • Degradant B (from Ether Cleavage): Isopropyl 5-chloro-6-hydroxynicotinate.

Under most conditions, Degradant A will be the major product observed.

Q4: How do factors like acid concentration and temperature influence the degradation rate?

The degradation of Isopropyl 5-chloro-6-methoxynicotinate follows general principles of chemical kinetics.

  • Temperature: Increasing the temperature will increase the rate of all degradation reactions, as described by the Arrhenius equation. This is a common strategy in forced degradation studies to accelerate the process and observe degradation within a practical timeframe (e.g., hours to days).[9]

  • Acid Concentration (pH): A higher concentration of acid (lower pH) will increase the rate of acid-catalyzed hydrolysis. The reaction rate is often directly proportional to the concentration of hydronium ions. Therefore, switching from 0.1 M HCl to 1 M HCl would be expected to significantly accelerate the degradation.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides practical advice for common problems encountered during stability testing.

Issue 1: My degradation is too fast/slow, and I'm not achieving the target 5-20% degradation.

The goal of a forced degradation study is to achieve a detectable but not excessive level of degradation, typically in the 5-20% range, to ensure that analytical methods can reliably detect the degradants without the parent peak being completely consumed.[8][10]

  • If Degradation is Too Slow (<5%):

    • Causality: The activation energy for the degradation reaction has not been sufficiently overcome.

    • Solution 1: Increase Temperature. Incrementally increase the temperature of your stress condition (e.g., from 40°C to 60°C, then to 80°C).[9]

    • Solution 2: Increase Acid Concentration. If temperature increases are not sufficient or desired, increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl).

    • Solution 3: Increase Exposure Time. Extend the duration of the study, but be mindful that excessively long studies (e.g., >7 days) may not be practical.[7]

  • If Degradation is Too Fast (>20%):

    • Causality: The stress condition is too harsh, potentially leading to the formation of secondary or tertiary degradants that would not be seen under normal storage conditions.[7]

    • Solution 1: Decrease Temperature. Conduct the experiment at a lower temperature (e.g., move from 60°C to 40°C or room temperature).

    • Solution 2: Decrease Acid Concentration. Use a more dilute acid (e.g., 0.01 M HCl).

    • Solution 3: Reduce Exposure Time. Sample at earlier time points (e.g., 2, 4, 8 hours instead of 24 hours).

Issue 2: I observe multiple unexpected peaks in my chromatogram. How do I identify them?
  • Causality: This could be due to secondary degradation, impurities in the starting material, or interactions with excipients (if testing a drug product).

  • Troubleshooting Steps:

    • Analyze a Time-Zero Sample: Immediately after preparing the solution (before heating or extended acid exposure), inject a sample. Any peaks present here are likely impurities in your starting material, not degradants.

    • Analyze a Control Sample: Run a sample stored in the solvent (e.g., water/co-solvent) without acid under the same temperature conditions. This helps identify any purely thermal or solv-olytic degradation.

    • Use Mass Spectrometry (LC-MS): The most effective way to identify unknown peaks is to use a mass spectrometer coupled to your LC system. By obtaining the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks, you can propose structures. For example, the loss of the isopropyl group (-42 Da) and addition of a proton would confirm the formation of 5-chloro-6-methoxynicotinic acid.

    • Consider Secondary Degradation: If degradation is extensive (>20%), you may be seeing the breakdown of the primary degradants. For instance, 5-chloro-6-methoxynicotinic acid could potentially undergo further reactions under very harsh conditions.

Issue 3: How can I confirm whether the ester or the methoxy group is degrading?
  • Causality: Both ester hydrolysis and ether cleavage are potential pathways, and confirming the identity of the degradant is crucial for understanding the degradation mechanism.

  • Confirmation Method:

    • LC-MS Analysis: As mentioned above, mass spectrometry is the definitive tool.

      • Ester Hydrolysis Product: 5-chloro-6-methoxynicotinic acid. The mass will correspond to the parent molecule minus C₃H₆ (42.08 Da).

      • Ether Cleavage Product: Isopropyl 5-chloro-6-hydroxynicotinate. The mass will correspond to the parent molecule minus CH₂ (14.03 Da).

    • Reference Standards: If available, synthesize or purchase authentic reference standards of the potential degradation products. Spiking your degraded sample with a small amount of a reference standard should result in a single, larger peak for that specific compound in the chromatogram, confirming its identity.

Section 3: Standardized Experimental Protocols

These protocols provide a validated framework for conducting your stability studies.

Protocol 1: Acid-Stress Forced Degradation Study

Objective: To induce and quantify the degradation of Isopropyl 5-chloro-6-methoxynicotinate under controlled acidic stress conditions.

Materials:

  • Isopropyl 5-chloro-6-methoxynicotinate

  • Type I Purified Water

  • Acetonitrile or Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl), certified solution (e.g., 1 M)

  • Sodium Hydroxide (NaOH), certified solution (e.g., 1 M)

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve Isopropyl 5-chloro-6-methoxynicotinate in a suitable co-solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1.0 mg/mL).

  • Prepare Stress Sample: In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to achieve the target final concentration (e.g., 0.1 mg/mL). Ensure the amount of organic co-solvent is minimal (typically <10%) to avoid altering the aqueous stress condition.

  • Prepare Control Sample: Prepare a parallel sample using Type I water instead of 0.1 M HCl.

  • Incubation: Place the stress and control samples in a calibrated water bath set to the desired temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately after withdrawal, transfer the aliquot to a volumetric flask and add an equimolar amount of NaOH to neutralize the acid (e.g., add 1.0 mL of 0.1 M NaOH to a 1.0 mL aliquot of the 0.1 M HCl stress sample). This step is critical to halt the degradation reaction before analysis.[11]

  • Dilution & Analysis: Dilute the neutralized sample to a suitable concentration for HPLC analysis using the mobile phase as the diluent. Analyze using a validated stability-indicating method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating Isopropyl 5-chloro-6-methoxynicotinate from its potential acid-degradation products.

Materials & Equipment:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic

  • Phosphoric Acid

  • Degraded samples from Protocol 1

Initial Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0Provides buffering capacity for reproducible retention times.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 30% B to 80% B over 15 minutesA gradient is recommended to elute both the polar degradant (acid) and the less polar parent compound efficiently.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention.
Detection λ 270 nm (or as determined by UV scan)Wavelength should be chosen for adequate response of both parent and degradants.
Injection Vol. 10 µLStandard injection volume.

Method Validation (Self-Validation System):

  • Specificity: Analyze a blank (diluent), a control sample, and a stressed sample. The method is specific if the parent peak is resolved from all degradant peaks (Resolution > 2).

  • Peak Purity: If using a DAD, perform a peak purity analysis on the parent peak in the stressed sample. A pure peak confirms that no degradants are co-eluting, validating the method as "stability-indicating."

Section 4: Data Interpretation & Visualization
Diagrams

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Stress Dilute Stock in 0.1 M HCl Stock->Stress Control Dilute Stock in Water Stock->Control Incubate Incubate at 60°C Stress->Incubate Control->Incubate Sample Withdraw Aliquots at T = 0, 2, 4, 8, 24h Incubate->Sample Neutralize Neutralize with 0.1 M NaOH Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC Neutralize->Analyze G Parent Isopropyl 5-chloro-6-methoxynicotinate Degradant_A 5-chloro-6-methoxynicotinic Acid (Major Degradant) Parent->Degradant_A Ester Hydrolysis (H+/H₂O, Mild Heat) Degradant_B Isopropyl 5-chloro-6-hydroxynicotinate (Minor Degradant) Parent->Degradant_B Ether Cleavage (Strong Acid, High Heat)

Caption: Potential degradation pathways under acidic conditions.

Data Presentation

This table illustrates how to present data from a forced degradation study. The values are for illustrative purposes only.

ConditionTime (hours)% Parent Remaining% Degradant A% Degradant BTotal (% Mass Balance)
0.1 M HCl, 40°C 2498.51.4< LOQ99.9
0.1 M HCl, 60°C 2491.28.7< LOQ99.9
0.1 M HCl, 80°C 885.414.5< LOQ99.9
1.0 M HCl, 60°C 879.819.90.299.9

LOQ = Limit of Quantitation

References
  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society. (URL not available)
  • Reactions of Ethers: Acidic Cleavage (2023). Chemistry LibreTexts. Available at: [Link]

  • Reactions of Ethers - Acidic Cleavage (2024). Chemistry LibreTexts. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects (2025). Veeprho. Available at: [Link]

  • Acidic cleavage of ethers (video). Khan Academy. Available at: [Link]

  • Casida, J. E., & Durkin, K. A. (2017). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry, 65(20), 3935–3953. Available at: [Link]

  • Stress Testing Study Design (2020). Veeprho. Available at: [Link]

  • The overview of biodegradation pathways of (A–C) nicotine and (D–F) nicotinic acid (NA). ResearchGate. Available at: [Link]

  • Durrer, A., et al. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(5), 575-583. Available at: [Link]

  • Durrer, A., et al. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online. Available at: [Link]

  • Klick, S., et al. (2005). A Stress Testing Benchmarking Study. Pharmaceutical Technology, 29(4), 68-82. Available at: [Link]

  • Scazzocchio, C., et al. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. bioRxiv. Available at: [Link]

  • Wang, S., et al. (2021). Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. Applied and Environmental Microbiology, 87(10), e03158-20. Available at: [Link]

  • Jurček, O., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, 21(12), 7118–7129. Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Wang, D. Y., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(42), 18076–18083. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine (2024). Organic Syntheses. Available at: [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available at: [Link]

  • Kumar, V., & Kumar, P. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Insights, 1(1), 1-5. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available at: [Link]

  • Badgett, C. O., & Woodward, C. F. (1947). Nicotinic Acid. Miscellaneous Esters. Journal of the American Chemical Society, 69(11), 2899-2900. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Broughton. Available at: [Link]

  • Douglas, C. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767-774. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of Isopropyl 5-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Isopropyl 5-chloro-6-methoxynicotinate, a substituted pyridine derivative, serves as a key intermediate in the synthesis of various pharmacologically active molecules. This guide provides an in-depth analysis of its ¹H NMR spectrum, a cornerstone technique for structural verification, and compares its utility with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

¹H NMR Spectrum Analysis: A Detailed Look at Isopropyl 5-chloro-6-methoxynicotinate

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. The ¹H NMR spectrum of Isopropyl 5-chloro-6-methoxynicotinate provides a unique fingerprint, revealing the connectivity and chemical environment of each proton.

Predicted ¹H NMR Spectral Data:

The structure of Isopropyl 5-chloro-6-methoxynicotinate suggests the presence of four distinct proton environments, leading to the following expected signals:

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2, H-4)~8.0 - 8.5Doublets1H each
Isopropyl (CH)~5.1 - 5.3Septet1H
Methoxy (OCH₃)~4.0Singlet3H
Isopropyl (CH₃)~1.3 - 1.4Doublet6H

Causality Behind Chemical Shifts and Multiplicities:

  • Aromatic Protons: The protons on the pyridine ring (H-2 and H-4) are in the most deshielded region of the spectrum due to the aromatic ring current and the electron-withdrawing effects of the chloro and isopropyl ester substituents.[1][2] Their signals appear as doublets due to coupling with each other (meta-coupling).

  • Isopropyl CH Proton: The methine proton of the isopropyl group is adjacent to the electron-withdrawing ester oxygen, causing a downfield shift.[3][4] It is coupled to the six equivalent methyl protons, resulting in a septet multiplicity (n+1 rule, where n=6).

  • Methoxy Protons: The three protons of the methoxy group are equivalent and adjacent to an oxygen atom, placing their signal around 4.0 ppm. With no adjacent protons to couple with, the signal appears as a singlet.

  • Isopropyl CH₃ Protons: The six methyl protons of the isopropyl group are equivalent and are shielded, thus appearing at a higher field (lower ppm value).[5] They are coupled to the single methine proton, resulting in a doublet.

Visualizing the Workflow for NMR Analysis:

Caption: Standard workflow for ¹H NMR analysis.

Comparative Analysis with Alternative Techniques

While ¹H NMR is powerful for structural confirmation, a comprehensive purity assessment often necessitates orthogonal analytical methods. HPLC and Mass Spectrometry offer complementary information regarding the purity and identity of Isopropyl 5-chloro-6-methoxynicotinate.

Analytical TechniquePrincipleKey AdvantagesLimitations
¹H NMR Nuclear spin transitions in a magnetic fieldProvides detailed structural information, absolute quantification (qNMR) without a reference standard.Lower sensitivity compared to MS, complex spectra for mixtures.
HPLC-UV Differential partitioning between a mobile and stationary phaseHigh sensitivity and resolution for separating impurities, widely applicable for quantitative analysis.[6][7][8][9][10]Requires a suitable chromophore for UV detection, reference standards needed for impurity identification and quantification.[11]
LC-MS Separation by HPLC followed by mass-to-charge ratio detectionExtremely high sensitivity and selectivity, provides molecular weight information for impurity identification.[8]Destructive technique, quantification can be more complex than HPLC-UV.
GC-MS Separation of volatile compounds followed by mass detectionExcellent for volatile impurities, provides structural information through fragmentation patterns.[12]Not suitable for non-volatile or thermally labile compounds.[11]

Logical Relationship of Analytical Techniques for Comprehensive Characterization:

Characterization_Logic A Synthesis of Isopropyl 5-chloro-6-methoxynicotinate B ¹H NMR Analysis A->B Structural Confirmation C Purity Assessment by HPLC A->C Purity Check E Final Product Specification B->E D Impurity Identification by LC-MS C->D If impurities > threshold C->E D->E

Caption: Integrated analytical approach for compound characterization.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of Isopropyl 5-chloro-6-methoxynicotinate and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[13][14]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine the chemical shifts and coupling constants for each multiplet.

Protocol 2: HPLC Purity Assessment
  • Sample Preparation: Prepare a stock solution of Isopropyl 5-chloro-6-methoxynicotinate in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point for nicotinic acid derivatives.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak to determine the purity. For accurate quantification, a calibration curve with a reference standard should be prepared.

Protocol 3: Mass Spectrometry for Molecular Weight Confirmation
  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system (LC-MS). For direct infusion, prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode, as pyridinic nitrogens are readily protonated.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (C₁₀H₁₂ClNO₃, MW = 229.66 g/mol ).

  • Data Interpretation: Look for the protonated molecular ion [M+H]⁺ at m/z 230. The presence of a chlorine atom will result in a characteristic isotopic pattern with a peak at [M+2+H]⁺ (m/z 232) with an intensity of approximately one-third of the [M+H]⁺ peak.[15][16] The fragmentation pattern can provide further structural confirmation.[17][18]

Conclusion

The structural verification and purity assessment of Isopropyl 5-chloro-6-methoxynicotinate require a multi-faceted analytical approach. ¹H NMR spectroscopy serves as the primary tool for unambiguous structure determination. However, for comprehensive quality control, especially in a drug development setting, it is crucial to complement NMR data with high-resolution separation techniques like HPLC for purity determination and Mass Spectrometry for molecular weight confirmation and impurity identification. This integrated strategy ensures the highest level of confidence in the identity and quality of the synthesized compound.

References

  • Pickering Laboratories, Inc. Analysis of Bioavailable Niacin (Vitamin B3)
  • Pickering Laboratories. Analysis of Bioavailable Niacin (Vitamin B3)
  • Creative Proteomics.
  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • SIELC Technologies.
  • Eichhorn, et al. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Acta Crystallographica Section C: Structural Chemistry.
  • BenchChem. A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
  • BenchChem.
  • University of Regensburg. Chemical shifts.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • The Royal Society of Chemistry.
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Oregon St
  • PubMed. 1H chemical shifts in NMR.
  • Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • Michigan State University. Approximating Proton NMR Chemical Shifts in More Complex Cases.
  • American Chemical Society. Mass Spectrometric Analysis.
  • NIST WebBook. Pyridine, 4-methoxy-1-oxide-.
  • Agilent.
  • University of Wisconsin-Madison. NMR: Novice Level, Spectrum 3.
  • BLD Pharm.
  • Chemistry LibreTexts.

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A Comparative Guide to the LC-MS Fragmentation of Isopropyl 5-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of novel compounds, intermediates, and metabolites is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique, offering both separation and structural elucidation capabilities. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of Isopropyl 5-chloro-6-methoxynicotinate, a substituted pyridine derivative. By understanding its fragmentation pathways, analysts can develop robust detection methods and confidently identify this molecule in complex matrices.

This guide moves beyond a simple listing of fragments. It delves into the chemical principles governing the fragmentation cascade, compares these pathways to related chemical structures, and provides a validated, step-by-step protocol for experimental replication.

Predicted Fragmentation Profile of Isopropyl 5-chloro-6-methoxynicotinate

The structure of Isopropyl 5-chloro-6-methoxynicotinate contains several functional groups that dictate its fragmentation behavior: a pyridine ring, a chloro substituent, a methoxy group, and an isopropyl ester. Under positive-ion ESI, the initial ionization event is the protonation of the molecule, most likely at the basic nitrogen atom of the pyridine ring, to form the molecular ion [M+H]⁺. The subsequent fragmentation, induced by collision-induced dissociation (CID), follows predictable chemical pathways.

The fragmentation cascade is primarily driven by the stability of the resulting fragment ions and neutral losses. The most common fragmentation processes for organic molecules involve the cleavage of the weakest bonds and the formation of stable neutral molecules.[1] For Isopropyl 5-chloro-6-methoxynicotinate, the key fragmentation points are the ester group and the substituents on the pyridine ring.

Key Predicted Fragmentation Pathways:
  • Loss of Propene (C₃H₆): The most characteristic fragmentation for isopropyl esters is the neutral loss of propene (42.08 Da) via a McLafferty-type rearrangement. This results in the formation of the protonated 5-chloro-6-methoxynicotinic acid. This is often a dominant pathway for esters containing gamma-hydrogens.

  • Loss of the Isopropoxy Radical (•OCH(CH₃)₂): Cleavage of the ester C-O bond can lead to the loss of an isopropoxy radical, although this is less common than the neutral loss of propene.

  • Loss of Carbon Monoxide (CO): Following the initial loss of propene, the resulting carboxylic acid can lose carbon monoxide (28.01 Da).

  • Loss of Methyl Radical (•CH₃): The methoxy group can fragment through the loss of a methyl radical (15.02 Da).

  • Loss of Chlorine Radical (•Cl): The chloro substituent can be lost as a chlorine radical (34.97 Da).

These pathways are summarized in the table below, with calculated monoisotopic masses for the expected ions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss / Fragment LostProposed Fragmentation Pathway
230.05 [M+H]⁺188.02C₃H₆ (Propene)McLafferty rearrangement of the isopropyl ester.
188.02160.03CO (Carbon Monoxide)Decarbonylation of the resulting carboxylic acid fragment.
188.02173.00•CH₃ (Methyl Radical)Loss of the methyl group from the methoxy substituent.
188.02153.05•Cl (Chlorine Radical)Loss of the chlorine atom from the pyridine ring.

Visualizing the Fragmentation Cascade

Understanding the sequence of fragmentation is crucial for structural confirmation. The following diagram, generated using DOT language, illustrates the primary predicted fragmentation pathways originating from the protonated molecular ion.

G cluster_main Predicted Fragmentation of Isopropyl 5-chloro-6-methoxynicotinate cluster_frags mol [M+H]⁺ m/z = 230.05 frag1 Fragment 1 m/z = 188.02 mol->frag1  - C₃H₆ (Propene) (McLafferty Rearrangement) frag2 Fragment 2 m/z = 160.03 frag1->frag2 - CO frag3 Fragment 3 m/z = 173.00 frag1->frag3 - •CH₃ frag4 Fragment 4 m/z = 153.05 frag1->frag4 - •Cl

Caption: Predicted major fragmentation pathways for Isopropyl 5-chloro-6-methoxynicotinate.

Experimental Protocol: A Self-Validating LC-MS/MS Method

This section provides a robust starting methodology for the analysis of Isopropyl 5-chloro-6-methoxynicotinate. The choices within this protocol are designed to provide high sensitivity and specificity.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid is a common additive used to improve peak shape and promote protonation for positive-ion ESI.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. This gradient should effectively elute the analyte while separating it from potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode. ESI is a "soft" ionization technique that typically produces an abundant molecular ion, which is ideal for MS/MS experiments.[4][5]

  • MS1 Scan Range: m/z 100-300 to detect the precursor ion.

  • MS/MS Analysis: A product ion scan should be triggered for the [M+H]⁺ ion at m/z 230.05.

  • Collision Energy (CE): A collision energy ramp (e.g., 10-40 eV) should be employed. This ensures the capture of both low-energy (primary fragments) and high-energy fragments, providing a comprehensive fragmentation spectrum.

The following workflow diagram illustrates the analytical process from sample introduction to data analysis.

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Injection B LC Separation (C18 Column) A->B C ESI Source (+ ion mode) B->C D MS1 Scan (Precursor Selection m/z 230.05) C->D E Collision Cell (CID) D->E F MS2 Scan (Fragment Ion Detection) E->F G Data Analysis F->G

Caption: A typical LC-MS/MS workflow for targeted analysis.

Comparative Fragmentation Analysis

The fragmentation of Isopropyl 5-chloro-6-methoxynicotinate can be compared with simpler, related structures to highlight the influence of each functional group.

Compound ClassKey Fragmentation DifferenceRationale
Nicotinic Acid The primary fragment for nicotinic acid (m/z 124 -> 80) is the loss of CO₂ (carboxyl group).[2] Our target molecule loses propene first, demonstrating the lability of the isopropyl ester.The ester group provides a more favorable initial fragmentation pathway (McLafferty rearrangement) than direct fragmentation of the pyridine ring or its substituents.
Alkyl Benzoates Simple alkyl benzoates also show characteristic ester cleavages. For example, ethyl benzoate readily loses ethylene.This comparison confirms that the loss of an alkene from an alkyl ester is a general and predictable fragmentation pattern, not unique to the nicotinic acid scaffold.
Chloro-Aromatic Compounds The loss of a chlorine radical is a common pathway, but often requires higher collision energy. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) would be a key identifier for all chlorine-containing fragments.The presence of the M+2 isotopic peak is a crucial validation point for any fragment that retains the chlorine atom.
Methoxy-Aromatic Compounds The loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from a methoxy group is a well-documented fragmentation pathway.[6]This provides a secondary confirmation pathway. If a fragment corresponding to the loss of 15 Da is observed, it strongly suggests the presence and fragmentation of the methoxy group.

Conclusion

The LC-MS/MS fragmentation of Isopropyl 5-chloro-6-methoxynicotinate is predicted to be dominated by a characteristic neutral loss of propene (C₃H₆) from the isopropyl ester group, yielding a stable fragment ion at m/z 188.02. Subsequent fragmentation of this primary ion through the loss of CO, •CH₃, or •Cl provides further structural confirmation. By leveraging a well-defined LC-MS/MS method with ramped collision energy, researchers can confidently identify this molecule and distinguish it from related compounds. The principles and comparative data presented in this guide offer a robust framework for method development and data interpretation in the fields of pharmaceutical analysis, metabolite identification, and synthetic chemistry.

References

  • Food Research. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.
  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • PubMed. (2005). Simultaneous Determination of Nicotinic Acid and Its Metabolites Using Hydrophilic Interaction Chromatography With Tandem Mass Spectrometry.
  • Phenomenex. (2020, December 11). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151).
  • Doc Brown's Chemistry. (2025, November 7). C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern.
  • ResearchGate. (2025, August 9). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chromatographic and Mass Spectral Studies on Methoxymethcathinones Related to 3,4-Methylenedioxymethamphetamine.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • YouTube. (2016, April 6). Mass Spectral Fragmentation Pathways.
  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1.
  • Benchchem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • PMC. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry.
  • The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, August 17). advancements in liquid chromatography-mass spectrometry: method development and applications.
  • Merck Millipore. LC-MS Contaminants.

Sources

Comparing reactivity of Isopropyl 5-chloro-6-methoxynicotinate with ethyl esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the reactivity of Isopropyl 5-chloro-6-methoxynicotinate versus standard ethyl esters . This analysis is grounded in physical organic chemistry principles, specifically focusing on steric hindrance, electronic substituent effects, and nucleophilic substitution mechanisms.

Executive Summary

Isopropyl 5-chloro-6-methoxynicotinate represents a specialized class of pyridine esters where reactivity is fine-tuned by opposing steric and electronic forces. Compared to standard ethyl esters (e.g., ethyl 5-chloro-6-methoxynicotinate or simple ethyl nicotinate), the isopropyl variant exhibits significantly reduced electrophilicity and enhanced hydrolytic stability .

This guide details the mechanistic basis for this difference, providing researchers with the data needed to optimize synthesis conditions, storage, and biological applications.

Key Comparative Findings
FeatureIsopropyl 5-chloro-6-methoxynicotinateEthyl Ester Analogues
Hydrolysis Rate (

)
Slow (High Stability)Fast (Base Labile)
Steric Hindrance (

)
High (

)
Low (

)
Lipophilicity (LogP) High (Enhanced Permeability)Moderate
Primary Failure Mode

at C6 (under forcing conditions)
Carbonyl Hydrolysis

Mechanistic Analysis: The "Why" Behind the Reactivity

To understand the reactivity differences, we must decouple the steric effects of the ester group from the electronic effects of the pyridine core.

Steric Effects: The Isopropyl "Shield"

The transition from an ethyl to an isopropyl group introduces branching at the


-carbon of the alkoxy group.
  • Mechanism: During nucleophilic attack (e.g., saponification), the reaction proceeds through a tetrahedral intermediate.

  • Impact: The isopropyl group creates significant steric crowding in this transition state. According to Taft steric parameters, the isopropyl group (

    
    ) is substantially bulkier than the ethyl group (
    
    
    
    ).
  • Outcome: The rate of hydrolysis for the isopropyl ester is kinetically retarded, often by a factor of 3–5x compared to the ethyl ester.

Electronic Effects: The Push-Pull System

The 5-chloro-6-methoxynicotinate core creates a unique electronic environment:

  • Pyridine Ring (Electron Deficient): Naturally pulls electron density from the carbonyl, activating it.

  • 5-Chloro (Inductive Withdrawal, -I): Located meta to the ester, it further pulls electron density, theoretically increasing reactivity.

  • 6-Methoxy (Resonance Donation, +R): Located para to the ester (C3 and C6 relationship). The oxygen lone pair donates density into the ring, which is delocalized to the C3 carbon.

    • Dominant Effect: Resonance donation from the 6-OMe group effectively "quenches" the electrophilicity of the carbonyl carbon.

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways and the steric blockade mechanism.

ReactivityPathways Substrate Isopropyl 5-chloro-6-methoxynicotinate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Path A: Carbonyl Attack (Obstructed by iPr) SNAr_Int Meisenheimer Complex (C6) Substrate->SNAr_Int Path B: Ring Attack (C6) (Activated by N) Nu Nucleophile (OH- / H2O) Nu->Substrate Attack Acid Hydrolysis Product (Carboxylic Acid) Tetrahedral->Acid Slow Collapse SubstProduct S_NAr Product (6-OH/Nu) SNAr_Int->SubstProduct Displacement of OMe

Figure 1: Reaction pathways. Path A (Ester Hydrolysis) is sterically hindered by the isopropyl group. Path B (Nucleophilic Aromatic Substitution) becomes a competitive side reaction under forcing conditions.

Experimental Validation Protocols

To validate the stability claims, the following self-validating experimental protocols are recommended. These allow for a direct head-to-head comparison between the Isopropyl and Ethyl variants.

Protocol A: Competitive Hydrolysis Assay

Objective: Determine relative rate constants (


) of hydrolysis.
  • Preparation:

    • Prepare a 50 mM solution of Isopropyl 5-chloro-6-methoxynicotinate in THF/Water (1:1).

    • Prepare a 50 mM solution of Ethyl 5-chloro-6-methoxynicotinate in THF/Water (1:1).

  • Initiation:

    • Add 1.0 equivalent of NaOH (1M) to both vessels simultaneously at 25°C.

  • Monitoring:

    • Sample aliquots at

      
       minutes.
      
    • Quench immediately in cold dilute HCl/MeCN.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (Pyridine core absorption).

  • Data Processing:

    • Plot

      
       vs. time.
      
    • The slope represents the pseudo-first-order rate constant (

      
      ).
      

Expected Result: The slope for the Ethyl ester will be 3–5x steeper than that of the Isopropyl ester, confirming the steric protection.

Protocol B: Transesterification Susceptibility

Objective: Assess stability in alcoholic solvents (common in formulation).

  • Method: Dissolve the Isopropyl ester in Methanol with a catalytic amount of NaOMe.

  • Observation: Monitor the formation of the Methyl ester via GC-MS or LC-MS.

  • Prediction: The Isopropyl ester will show a significant "lag phase" compared to an Ethyl ester due to the difficulty of the methoxide ion attacking the sterically crowded carbonyl.

Summary of Physical Properties & Handling

PropertyIsopropyl VariantEthyl VariantImplication
LogP (Predicted) ~2.5 - 2.8~2.0 - 2.3Isopropyl has better lipid membrane penetration.
Boiling Point HigherLowerIsopropyl is less volatile; better for high-vac drying.
Crystallinity Often SolidOften Oil/Low-meltIsopropyl esters often crystallize better, aiding purification.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley, New York.[1] (Foundational text on steric parameters

    
    ).
    
  • Charton, M. (1975). Steric effects. Ester hydrolysis.[1][2][3][4][5]Journal of the American Chemical Society, 97(6), 1552-1556. Link

  • NIST Chemistry WebBook. Isopropyl nicotinate (Data & Spectra). Standard Reference Data.[6][7] Link[8]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] (Detailed analysis of nucleophilic attack on pyridine rings).

  • Wolfe, J. F. (1987).Directed Lithiation of 2- and 4-Alkoxypyridines.Journal of Organic Chemistry. (Discusses the electronic influence of alkoxy groups on pyridine).

Sources

A Comparative Guide to the Infrared (IR) Spectroscopy Absorption Bands of Isopropyl 5-chloro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Infrared (IR) spectroscopy serves as a fundamental analytical technique, offering a vibrational fingerprint of a molecule's functional groups. This guide provides an in-depth analysis of the expected IR absorption bands for Isopropyl 5-chloro-6-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry. By comparing its predicted spectral features with those of structurally related compounds, we can gain a deeper understanding of how the interplay of its functional groups influences its IR spectrum.

Molecular Structure and Predicted IR Absorption Profile

Isopropyl 5-chloro-6-methoxynicotinate is a multi-functionalized aromatic compound. Its structure comprises a pyridine ring substituted with a chloro group, a methoxy group, and an isopropyl ester. Each of these functional groups gives rise to characteristic absorption bands in the IR spectrum.

Based on established group frequencies, a predicted IR absorption profile for Isopropyl 5-chloro-6-methoxynicotinate has been compiled. This serves as a baseline for our comparative analysis.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~3100-3000MediumC-H StretchAromatic (pyridine ring)
~2985-2965StrongAsymmetric C-H StretchIsopropyl & Methoxy
~2875-2855MediumSymmetric C-H StretchIsopropyl & Methoxy
~1735-1720StrongC=O Stretchα,β-unsaturated Ester
~1600 & ~1570Medium-StrongC=C and C=N Ring StretchPyridine Ring
~1470-1440MediumC-H BendIsopropyl & Methoxy
~1385 & ~1375MediumC-H Bend (doublet)Isopropyl (gem-dimethyl)
~1280-1240StrongAsymmetric C-O-C StretchEster & Methoxy
~1150-1100StrongSymmetric C-O-C StretchEster
~1030Medium-StrongC-O StretchMethoxy
~850-800Medium-StrongC-H Out-of-Plane BendSubstituted Pyridine
~750-700MediumC-Cl StretchChloro-aromatic

Comparative Spectral Analysis

To understand the nuances of the IR spectrum of Isopropyl 5-chloro-6-methoxynicotinate, it is instructive to compare its predicted absorption bands with the experimental spectra of simpler, related molecules. This comparison allows for the assignment of spectral features with a higher degree of confidence and provides insight into the electronic effects of the various substituents.

The Ester Group: Comparison with Isopropyl Acetate

The isopropyl ester is a key feature of the target molecule. Its characteristic vibrations can be understood by comparison with the IR spectrum of isopropyl acetate.[1][2]

  • C=O Stretch: In isopropyl acetate, the carbonyl (C=O) stretch of the saturated ester appears as a strong band around 1740 cm⁻¹. For Isopropyl 5-chloro-6-methoxynicotinate, this band is expected to shift to a slightly lower wavenumber, in the range of 1735-1720 cm⁻¹, due to conjugation with the aromatic pyridine ring. This delocalization of electrons slightly weakens the C=O double bond, reducing the energy required for the stretching vibration.

  • C-O Stretches: Esters exhibit two characteristic C-O stretching bands. The asymmetric C-O-C stretch, which is typically stronger, appears around 1240 cm⁻¹ in isopropyl acetate. A similar strong band is predicted for the target molecule. The symmetric C-O-C stretch is found near 1100 cm⁻¹.

  • Isopropyl Group: The presence of the isopropyl group is confirmed by a characteristic doublet in the C-H bending region, around 1385 cm⁻¹ and 1375 cm⁻¹, due to the gem-dimethyl group. This feature is expected to be present in the spectrum of Isopropyl 5-chloro-6-methoxynicotinate.

The Substituted Pyridine Ring: Comparison with Nicotinate Esters, 2-Chloropyridine, and 2-Methoxypyridine

The core of the molecule is a substituted pyridine ring. Its vibrational modes are influenced by the ester, chloro, and methoxy substituents.

  • Aromatic C=C and C=N Stretches: Pyridine and its derivatives typically show a pair of bands in the 1600-1500 cm⁻¹ region corresponding to ring stretching vibrations. In ethyl nicotinate and benzyl nicotinate, these bands are clearly visible.[3][4][5][6] For our target molecule, we anticipate strong absorptions around 1600 cm⁻¹ and 1570 cm⁻¹.

  • Influence of the Chloro Substituent: The IR spectrum of 2-chloropyridine provides insight into the vibrational modes associated with the chlorinated pyridine ring.[7] The C-Cl stretching vibration is expected in the 750-700 cm⁻¹ region. Furthermore, the presence of the electron-withdrawing chloro group can influence the electronic distribution within the pyridine ring, potentially shifting the ring stretching frequencies.

  • Influence of the Methoxy Substituent: The methoxy group introduces additional characteristic bands. As seen in the spectrum of 2-methoxypyridine, a C-O stretching band is expected around 1030 cm⁻¹. The electron-donating nature of the methoxy group will also electronically influence the pyridine ring, affecting the positions of the ring stretching bands.

  • Aromatic C-H Stretches and Bends: Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. The substitution pattern on the pyridine ring will determine the positions of the C-H out-of-plane bending bands, which are expected in the 850-800 cm⁻¹ region and are highly characteristic of the substitution pattern.

Experimental Protocol: Acquiring an IR Spectrum

To experimentally verify the predicted absorption bands, the following general procedure for obtaining a Fourier Transform Infrared (FTIR) spectrum using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a common technique for solid and liquid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This will account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid Isopropyl 5-chloro-6-methoxynicotinate sample onto the ATR crystal, ensuring good contact.

  • Sample Spectrum: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Process the resulting spectrum to identify the wavenumbers of the absorption maxima. Compare these experimental values with the predicted values and the spectra of the comparative compounds.

Visualizing Molecular Vibrations

The following diagram illustrates the molecular structure of Isopropyl 5-chloro-6-methoxynicotinate and highlights the key bonds associated with its principal predicted IR absorption bands.

Caption: Molecular structure of Isopropyl 5-chloro-6-methoxynicotinate with key IR vibrations.

Conclusion

The infrared spectrum of Isopropyl 5-chloro-6-methoxynicotinate is predicted to exhibit a series of characteristic absorption bands that are diagnostic of its constituent functional groups. The strong carbonyl stretch of the α,β-unsaturated ester, the various C-O stretching vibrations, the characteristic stretches of the substituted pyridine ring, and the vibrations of the isopropyl and methoxy groups all contribute to a unique spectral fingerprint. By undertaking a comparative analysis with related molecules, a confident assignment of these bands can be made. This detailed understanding of the IR spectrum is an invaluable tool for the structural elucidation and quality control of this and similar compounds in a research and development setting.

References

  • National Institute of Standards and Technology. (n.d.). Nicotinic acid benzyl ester. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) acetic acid, (b) isopropanol, (c) isopropyl acetate, (d) water. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Isopropyl acetate. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Isopropyl acetate. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Ethyl nicotinate. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved February 12, 2026, from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 12, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Isopropyl 5-chloro-6-methoxynicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Isopropyl 5-chloro-6-methoxynicotinate, a halogenated aromatic compound. By understanding the chemical properties and adhering to established best practices, laboratory personnel can mitigate risks and ensure environmental responsibility.

Hazard Identification and Risk Assessment: Understanding the Compound

Isopropyl 5-chloro-6-methoxynicotinate is a chlorinated organic compound. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural similarity to other halogenated aromatic hydrocarbons necessitates a cautious approach.[1][2] Halogenated solvents and similar compounds can be toxic, and their improper disposal is regulated.[3][4]

Key Potential Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin. Similar compounds can cause irritation to the skin, eyes, and respiratory tract.[5]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Chlorinated compounds are often persistent in the environment and can be harmful to aquatic life.[6]

  • Reactivity: While specific reactivity data is unavailable, it should be stored away from strong oxidizing agents, acids, and bases.[4]

A thorough risk assessment should be conducted before handling this compound, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE): The First Line of Defense

When handling Isopropyl 5-chloro-6-methoxynicotinate, all personnel must wear the following PPE to minimize exposure:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.[5]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of any potential vapors or aerosols.[7]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of Isopropyl 5-chloro-6-methoxynicotinate, from initial waste collection to final removal by a licensed professional.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Segregate Waste Stream (Halogenated Organic Waste) B 2. Select Appropriate Waste Container A->B  Ensure chemical  compatibility C 3. Label Container Correctly B->C  Include all  required information D 4. Store in a Designated Area C->D  Maintain segregation  and safety E 5. Arrange for Professional Disposal D->E  Use a licensed  waste management service

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.